N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound that has been studied for its potential anticonvulsant activities .
Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information such as X-ray crystallography or NMR data. Unfortunately, such data is not available from the search results .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of related compounds, demonstrating the compound's versatility in contributing to the development of new materials with potential antimicrobial properties. For instance, a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of related thiophene carboxamides highlighted the methodological approaches to create compounds with potentially significant biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). These compounds are characterized by various spectroscopic techniques, laying the groundwork for further exploration of their applications.
Biological Activity and Drug Design
Another key area of research has been the exploration of the biological activities of thiophene carboxamide derivatives. Studies have focused on designing molecules with anti-inflammatory, analgesic, and antimicrobial properties. For example, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the compound's potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Activity
Compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide have also been evaluated for their antioxidant activities, offering promising avenues for the development of treatments for conditions associated with oxidative stress. A study evaluating new benzothiazole derivatives with antioxidant activity in the initial phase of acetaminophen toxicity highlighted the compound's potential in mitigating oxidative damage, indicating its role in protective strategies against drug-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Photophysical Studies
Research into the photophysical properties of related compounds, such as the study on synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, showcases the potential of these compounds in applications requiring fluorescent markers or sensors. This research area is crucial for the development of diagnostic tools and for probing biological systems at the molecular level (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O3S2/c1-9-12(7-22)19(23-18(24)11-6-16(20)28-17(11)21)27-15(9)5-10-2-3-13-14(4-10)26-8-25-13/h2-4,6H,5,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUCUKOAFMEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.